[6,6]-Phenyl-C71-butyric Acid Methyl Ester (PC71BM, CAS: 609771-63-3) is an n-type electron acceptor procured for high-efficiency organic photovoltaics (OPVs) and perovskite solar cells (PSCs). As a functionalized C70 fullerene derivative, it provides a robust framework for electron transport, featuring a measured electron mobility of approximately 0.1 cm²/V·s and procurement-relevant energy levels (LUMO ~3.9 eV, HOMO ~6.0 eV) . In industrial and laboratory settings, PC71BM is primarily selected to form bulk heterojunction (BHJ) active layers with electron-donating polymers, offering high solubility (up to 25 mg/mL) in common organic solvents like chlorobenzene and chloroform[1].
Buyers often consider substituting PC71BM with its C60 analogue, PC61BM, due to lower upfront material costs. However, this generic substitution fails in high-performance applications because the highly symmetrical C60 cage of PC61BM quantum-mechanically forbids several energetic transitions, resulting in a narrow and weak absorption profile in the visible spectrum[1]. Furthermore, PC61BM exhibits lower practical solubility and a severe tendency to form micron-scale agglomerates in standard photovoltaic inks, which disrupts nanoscale phase separation during thin-film drying [1]. Consequently, replacing PC71BM with PC61BM routinely leads to a measurable drop in short-circuit current density and overall power conversion efficiency in the final fabricated devices [2].
The primary driver for procuring PC71BM over PC61BM is its broader optical absorption. In thin-film measurements, PC71BM displays an intense absorption profile spanning from 300 nm to 750 nm. In direct contrast, PC61BM exhibits a highly limited photo-response in this visible region due to its symmetrical structure forbidding key energetic transitions [1]. When paired with donor molecules (e.g., truxTTF), the broader spectral response of PC71BM allows the blend to reach external quantum efficiencies (EQE) of up to 55% at 463 nm, outperforming PC61BM blends [1].
| Evidence Dimension | Thin-film visible light absorption range and EQE response |
| Target Compound Data | PC71BM shows broad absorption (300–750 nm) and enables peak EQE of 55% at 463 nm in donor blends |
| Comparator Or Baseline | PC61BM shows limited visible photo-response and lower EQE in identical donor blends |
| Quantified Difference | PC71BM extends strong absorption up to 750 nm, significantly expanding photon harvesting capacity in the visible spectrum |
| Conditions | Thin-film UV-Vis-NIR spectroscopy and EQE measurements in bulk heterojunction solar cells |
Maximizing visible light absorption directly increases the theoretical maximum short-circuit current, making PC71BM a strict requirement for high-efficiency solar cell architectures.
For scalable manufacturing, the active layer ink must remain stable without forming large particulates. Spin-Echo Small Angle Neutron Scattering (SESANS) studies on concentrated fullerene solutions (30–90 mg/mL) reveal a stark contrast in agglomeration behavior. While PC61BM solutions readily form large agglomerates with correlation lengths exceeding 1 μm, identical solutions of PC71BM show zero agglomerates [1]. The ellipsoidal shape and larger surface area of PC71BM grant it fundamentally higher solubility in critical solvents like chlorobenzene and chloroform (up to 25 mg/mL true solubility) [1].
| Evidence Dimension | Agglomerate size in concentrated photovoltaic inks |
| Target Compound Data | PC71BM exhibits 0 agglomerates >1 μm |
| Comparator Or Baseline | PC61BM forms agglomerates >1 μm in the same solvents |
| Quantified Difference | Complete elimination of micron-scale agglomeration in PC71BM solutions compared to PC61BM |
| Conditions | 30–90 mg/mL solutions in organic solvents analyzed via Spin-Echo Small Angle Neutron Scattering (SESANS) |
Agglomerate-free inks prevent nozzle clogging during slot-die coating and ensure reproducible nanoscale phase separation during film drying.
The broader absorption and agglomerate-free morphology of PC71BM directly translate to higher end-device performance. When evaluating identical donor polymers, substituting PC61BM with PC71BM yields measurable efficiency gains. For instance, in devices utilizing truxTTF donors, PC71BM achieved a maximum PCE of 1.77%, representing a nearly 100% relative improvement over the PC61BM baseline (0.92%) [1]. Similarly, in advanced D-A copolymer systems (e.g., PDTBDT-FBT), PC71BM integration drives short-circuit currents up to 12.76 mA/cm², enabling PCEs of 7.45% that are unattainable with the C60 analogue [2].
| Evidence Dimension | Power Conversion Efficiency (PCE) in standardized OPV architectures |
| Target Compound Data | PC71BM yields up to 1.77% PCE (truxTTF) and 7.45% PCE (PDTBDT-FBT) |
| Comparator Or Baseline | PC61BM yields 0.92% PCE with the same truxTTF donor |
| Quantified Difference | ~100% relative increase in PCE when upgrading from PC61BM to PC71BM in specific donor systems |
| Conditions | Bulk heterojunction solar cells tested under standard AM 1.5G illumination |
For commercial OPV procurement, the direct doubling of device efficiency in specific blends justifies the higher unit cost of PC71BM over PC61BM.
Because PC71BM absorbs strongly across the 300–750 nm visible range, it is the specified electron acceptor when formulating BHJ active layers with low-bandgap donor polymers (such as PTB7 or advanced D-A copolymers). It is strictly procured when maximizing short-circuit current density is the primary device bottleneck [1].
Driven by its higher solubility and complete resistance to forming >1 μm agglomerates in concentrated solutions, PC71BM is the specified fullerene for industrial-scale liquid processing. It ensures stable, clog-free ink formulations in standard solvent blends, guaranteeing reproducible nanoscale morphology during rapid film drying [2].
Leveraging its quantified electron mobility (~0.1 cm²/V·s) and stable LUMO level (~3.9 eV), PC71BM is highly effective as an electron transport layer in inverted perovskite solar cell architectures. Its conformal coating ability helps passivate surface trap states at the perovskite interface, reducing hysteresis and improving overall device stability .